molecular formula C10H10N2O B8730103 2,7-Dimethyl-1,8-naphthyridin-4-ol

2,7-Dimethyl-1,8-naphthyridin-4-ol

Cat. No. B8730103
M. Wt: 174.20 g/mol
InChI Key: KSLLTJJSGWXUMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08338605B2

Procedure details

The product from Example 14a (500 mg, 2.87 mmol) was reacted with 10 mL of POCl3 for 2 h following the procedure from Example 1d giving the title compound, which was used without purification.
Quantity
500 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[NH:3][C:4]2[C:9]([C:10](=O)[CH:11]=1)=[CH:8][CH:7]=[C:6]([CH3:13])[N:5]=2.O=P(Cl)(Cl)[Cl:16]>>[Cl:16][C:10]1[C:9]2[C:4](=[N:5][C:6]([CH3:13])=[CH:7][CH:8]=2)[N:3]=[C:2]([CH3:1])[CH:11]=1

Inputs

Step One
Name
Quantity
500 mg
Type
reactant
Smiles
CC=1NC2=NC(=CC=C2C(C1)=O)C
Name
Quantity
10 mL
Type
reactant
Smiles
O=P(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC(=NC2=NC(=CC=C12)C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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